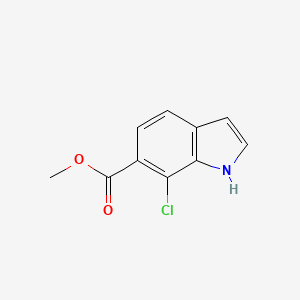

methyl 7-chloro-1H-indole-6-carboxylate

Description

Significance of Indole (B1671886) Scaffolds in Chemical Research

The indole scaffold is one of the most important structural subunits in the field of drug discovery. benthamdirect.comeurekaselect.com Its prevalence in numerous natural products and synthetic compounds with a wide spectrum of therapeutic applications underscores its significance. eurekaselect.comijpsr.com Researchers are continually drawn to the indole framework to design novel molecules targeting various diseases, including cancer, viral infections, and inflammatory conditions. nih.govmdpi.com

The term "privileged structure" was coined to describe molecular scaffolds that can bind to multiple, unrelated biological targets with high affinity. ingentaconnect.com The indole nucleus is a quintessential example of such a scaffold. benthamdirect.comnih.govnih.gov Its ability to serve as a template for ligands across diverse receptor types, including G-protein coupled receptors (GPCRs), is well-documented. benthamdirect.comeurekaselect.com This versatility stems from the indole ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, within protein binding sites.

Many successful drugs incorporate the indole substructure, demonstrating its clinical relevance. eurekaselect.com Judicious modification of the indole core allows medicinal chemists to fine-tune the pharmacological profile of a compound to achieve desired therapeutic effects. ingentaconnect.comnih.gov

Table 1: Examples of Marketed Drugs Containing an Indole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Indomethacin | Anti-inflammatory benthamdirect.comeurekaselect.com |

| Ondansetron | Antiemetic benthamdirect.comeurekaselect.commdpi.com |

| Tadalafil | Phosphodiesterase inhibitor benthamdirect.comeurekaselect.com |

| Sumatriptan | Anti-migraine nih.gov |

| Reserpine | Antihypertensive nih.gov |

The indole ring is a recurring motif in a vast number of natural products, particularly in a class of compounds known as indole alkaloids. eurekaselect.comnumberanalytics.com These molecules are found in a wide range of organisms, including plants, fungi, and marine invertebrates. numberanalytics.comnih.gov Many indole alkaloids exhibit potent and diverse biological activities, which has made them attractive targets for chemical synthesis and pharmacological study. numberanalytics.comnih.gov

The biosynthesis of most indole alkaloids originates from the essential amino acid L-tryptophan. nih.govnih.govrsc.org Enzymatic pathways modify the tryptophan structure in various ways, including condensation, oxidation, and rearrangement, to produce the complex and diverse architectures of these natural products. numberanalytics.comnih.gov The study of these biosynthetic pathways not only provides insight into the chemical logic of nature but also inspires the development of new synthetic methodologies. numberanalytics.comrsc.org

Table 2: Biologically Important Indole-Containing Natural Molecules

| Molecule Name | Biological Significance | Source |

|---|---|---|

| Tryptophan | Essential amino acid, biosynthetic precursor eurekaselect.comnih.govnih.gov | Proteins |

| Serotonin | Neurotransmitter nih.govnih.govnih.gov | Animals |

| Melatonin | Neuro-hormone regulating circadian rhythm nih.govnih.gov | Animals |

| Indole-3-acetic acid | Plant growth hormone (auxin) nih.govscilit.com | Plants |

| Vinblastine | Anticancer agent mdpi.comnumberanalytics.com | Catharanthus roseus |

Overview of Halogenated Indole Derivatives in Organic Synthesis

The introduction of halogen atoms onto the indole scaffold is a common strategy in organic synthesis to modulate the electronic and steric properties of the molecule. scilit.com Halogenated indoles serve as versatile synthetic intermediates, particularly in metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Functional groups like chlorine, as seen in methyl 7-chloro-1H-indole-6-carboxylate, can act as handles for further molecular elaboration, allowing for the construction of more complex structures. nih.govacs.org

For instance, the chlorine atom can be replaced by various other functional groups through nucleophilic aromatic substitution or transition-metal-catalyzed processes, such as the Suzuki, Heck, and Sonogashira couplings. This synthetic flexibility is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the presence of a halogen can significantly influence a molecule's biological activity, often leading to enhanced potency or altered selectivity. scilit.comnih.gov Marine organisms, in particular, are a rich source of naturally occurring halogenated indole alkaloids. nih.gov

Contextual Importance of Carboxylate Functionality in Indole Systems

The carboxylate group (and its ester derivatives, like the methyl carboxylate in the title compound) is another critical functionality in the context of indole chemistry. Indole-carboxylic acids are important building blocks and have been identified as promising scaffolds for developing new therapeutic agents. rsc.org

The carboxylic acid moiety can act as a key pharmacophore, for instance, by chelating with metal ions like Mg²⁺ in the active sites of enzymes, a mechanism observed in certain HIV-1 integrase inhibitors. rsc.org The position of the carboxylate group on the indole ring is crucial and can direct the biological activity and synthetic utility of the molecule. For example, indole-3-carboxylic acids are known to undergo decarboxylation under certain conditions, providing a route to 3-unsubstituted indoles. tandfonline.com The ester form, such as a methyl carboxylate, often serves as a protected form of the carboxylic acid or can modulate properties like lipophilicity and cell permeability. These esters are typically synthesized by standard esterification of the corresponding carboxylic acid and can be readily hydrolyzed back to the acid when needed. rsc.orgacs.org This functionality is integral to the design of indole-based compounds for a wide range of applications, from materials science to pharmaceuticals. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-chloro-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)7-3-2-6-4-5-12-9(6)8(7)11/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBUSCBNCSXBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)C=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266114-30-0 | |

| Record name | methyl 7-chloro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 7 Chloro 1h Indole 6 Carboxylate and Analogues

Strategies for Indole (B1671886) Core Formation

The construction of the indole nucleus is a foundational step in the synthesis of methyl 7-chloro-1H-indole-6-carboxylate. Several classical and modern synthetic methods have been developed for this purpose, each offering distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and versatile method for constructing the indole ring. wikipedia.orgnih.gov The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.orgnih.gov

The accepted mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A mdpi.commdpi.com-sigmatropic rearrangement (the key bond-forming step) of the protonated enamine.

Loss of ammonia (B1221849) and subsequent rearomatization to yield the final indole product. wikipedia.orgnih.gov

For the synthesis of chlorinated indoles, this method is particularly effective when a suitably substituted phenylhydrazine is used as a starting material. To obtain a 7-chloroindole (B1661978) derivative, one would typically start with a 2-chlorophenylhydrazine. The chlorine atom is carried through the reaction sequence, ultimately residing at the C-7 position of the indole ring. A variety of acids can be employed to catalyze the reaction, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov The choice of catalyst and reaction conditions can be crucial for optimizing the yield, especially with electronically diverse substituents on the phenylhydrazine ring. researchgate.net

Recent advancements include the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediates, expanding the scope of the reaction. wikipedia.org

| Fischer Indole Synthesis: Key Features | |

| Reactants | Phenylhydrazine and an aldehyde or ketone |

| Conditions | Acidic (Brønsted or Lewis acids) |

| Key Intermediate | Phenylhydrazone, which rearranges to an enamine |

| Key Step | mdpi.commdpi.com-sigmatropic rearrangement |

| Application to Chlorinated Indoles | Use of a chlorinated phenylhydrazine precursor (e.g., 2-chlorophenylhydrazine for 7-chloroindoles) |

| Advantages | Well-established, versatile, wide range of starting materials available |

The Leimgruber–Batcho indole synthesis is another powerful method that has become a popular alternative to the Fischer synthesis, particularly in the pharmaceutical industry. researchgate.netwikipedia.org This two-step process begins with an o-nitrotoluene derivative. wikipedia.org

The general sequence is as follows:

Formation of an enamine from the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. wikipedia.org The resulting intermediate is a β-amino-o-nitrostyrene.

Reductive cyclization of the nitroenamine to form the indole ring. wikipedia.org

A key advantage of this method is its ability to produce a wide variety of substituted indoles in high yields under relatively mild conditions. wikipedia.orgclockss.org The position of substituents on the final indole ring is determined by the substitution pattern of the starting o-nitrotoluene. To synthesize a 7-chloroindole derivative, the starting material would be a 2-chloro-6-nitrotoluene (B1664060). The reduction of the nitro group in the second step can be achieved using various reagents, including palladium on carbon (Pd/C) with hydrogen gas, Raney nickel with hydrazine, or sodium dithionite. wikipedia.orgclockss.org This method directly yields indoles that are unsubstituted at the C-2 and C-3 positions. clockss.org

| Leimgruber–Batcho Synthesis: Key Features | |

| Starting Material | o-Nitrotoluene derivative |

| Step 1 | Enamine formation using DMFDMA |

| Step 2 | Reductive cyclization of the nitro group |

| Application to Chlorinated Indoles | Use of a chlorinated o-nitrotoluene precursor (e.g., 2-chloro-6-nitrotoluene for 7-chloroindoles) |

| Advantages | High yields, mild conditions, avoids harsh acidity, provides C2/C3-unsubstituted indoles directly |

Beyond the classical named reactions, a variety of other cyclization strategies are employed to construct the indole skeleton, often leveraging transition-metal catalysis. These modern methods provide alternative pathways that can offer complementary regioselectivity and functional group tolerance. acs.orgorganic-chemistry.org

One prominent strategy involves the palladium-catalyzed coupling of o-haloanilines with alkynes or ketones. acs.orgresearchgate.net For instance, a convenient two-step method has been developed involving the cross-coupling of an o-haloaniline with a suitable coupling partner, followed by an oxidative cyclization of the resulting intermediate to form the indole ring. acs.org This approach is modular and offers regiochemistry that can be complementary to the Fischer synthesis. acs.orgresearchgate.net

Copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives is another effective method for forming the indole ring under mild conditions. organic-chemistry.org Furthermore, metal-free approaches have been developed, such as the iodine-mediated cyclization of N-aryl ethene-1,1-diamines, which are themselves formed from aryl triazoles. mdpi.com These diverse cyclization reactions represent a growing toolbox for organic chemists to construct complex indole structures with high precision. researchgate.netnih.gov

Functionalization at C-7 (Chloro Substitution)

The introduction of a chlorine atom at the C-7 position of the indole ring is a critical step in the synthesis of the target compound. This can be accomplished either by direct halogenation of a pre-formed indole or indoline (B122111) intermediate or by using a precursor that already contains the chlorine atom in the correct position.

Direct halogenation of the indole ring can be challenging due to the high reactivity of the heterocyclic core, which typically favors electrophilic substitution at the C-3 position. acs.org To achieve selective halogenation at other positions, particularly on the benzene (B151609) ring, specialized strategies are required.

One effective approach is the use of a directing group attached to the indole nitrogen. This group can coordinate to a metal catalyst and direct the C-H activation and subsequent halogenation to a specific ortho-position, such as C-7. For example, rhodium(III)-catalyzed C-H activation has been successfully employed for the selective C-7 halogenation of N-pyrimidyl indolines using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. researchgate.net This method demonstrates excellent regioselectivity and a broad substrate scope. The indoline can then be oxidized to the corresponding indole.

Another strategy involves controlling the reaction conditions. For instance, regioselective C-7 bromination of 4-substituted 1H-indazoles has been achieved with N-bromosuccinimide (NBS) in DMF at elevated temperatures, suggesting that solvent and temperature can play a crucial role in directing the position of halogenation. rsc.org While this applies to a different heterocycle, the principles can inform strategies for indoles.

| Regioselective Halogenation Strategies | |

| Challenge | Indole C-3 position is most reactive towards electrophiles |

| Solution 1: Directing Groups | A removable group on the indole nitrogen (e.g., pyrimidyl) directs a metal catalyst to the C-7 position for C-H activation and halogenation. researchgate.net |

| Solution 2: Catalyst Control | Specific transition metal catalysts (e.g., Rh(III)) can selectively functionalize the C-7 position. researchgate.netacs.org |

| Halogen Source | N-halosuccinimides (e.g., N-chlorosuccinimide, NCS) are commonly used. |

| Substrate | Often performed on the less reactive indoline, followed by oxidation to the indole. |

An alternative and often more straightforward approach is to construct the indole ring using a starting material that already contains the halogen at the desired position. This strategy circumvents the challenges of regioselective direct halogenation.

As mentioned previously, both the Fischer and Leimgruber–Batcho syntheses are well-suited for this approach.

In the Fischer Indole Synthesis , starting with 2-chloro-5-carboxyphenylhydrazine and a suitable ketone or aldehyde would lead to a 7-chloro-1H-indole-6-carboxylate derivative after cyclization.

In the Leimgruber–Batcho Synthesis , the corresponding precursor would be a 2-chloro-3-methyl-4-nitrobenzoic acid derivative, which would be transformed into the required 7-chloroindole. clockss.org

Modern palladium-catalyzed methods starting from o-haloanilines are also prime examples of a precursor-based strategy. acs.org For the synthesis of this compound, one could envision a route starting from an appropriately substituted 2,3-dihaloaniline derivative, where one halogen participates in the cyclization chemistry while the other remains at the future C-7 position. This approach embeds the required halogen functionality from the very beginning of the synthetic sequence, ensuring unambiguous placement in the final product.

Esterification and Carboxylate Introduction at C-6

The introduction of the methyl carboxylate group at the C-6 position of the 7-chloro-1H-indole core is a critical step in the synthesis of the target molecule. This can be achieved either by direct esterification of the corresponding carboxylic acid or by constructing the indole ring from a precursor that already contains the desired functionality.

A common and straightforward method for the synthesis of this compound is the direct esterification of 7-chloro-1H-indole-6-carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. organic-chemistry.orgyoutube.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). youtube.com The reaction is reversible, and to drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. youtube.com

Another approach for the esterification of carboxylic acids involves the use of an alkyl halide with a carboxylate salt. This Sₙ2 reaction is a straightforward method for creating esters, particularly when the alkyl group is primary. youtube.com

| Reaction | Reagents and Conditions | Description |

| Fischer Esterification | 7-chloro-1H-indole-6-carboxylic acid, Methanol (excess), Catalytic H₂SO₄ or HCl, Heat | An equilibrium-based process where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. |

| Sₙ2 Esterification | 7-chloro-1H-indole-6-carboxylate salt, Methyl iodide or other methylating agent, Aprotic solvent | The carboxylate anion acts as a nucleophile, displacing a halide from the alkyl halide to form the ester. |

For instance, a suitably substituted phenylhydrazine can be condensed with a ketone or aldehyde bearing a precursor to the C-6 carboxylate group in a Fischer indole synthesis. The choice of starting materials is crucial for obtaining the desired 7-chloro-6-carboxylate substitution pattern. Similarly, modern palladium-catalyzed methods allow for the construction of functionalized indoles from appropriately substituted anilines and alkynes. beilstein-journals.org

Derivatization Strategies of this compound

The this compound scaffold offers several positions for further chemical modification, allowing for the generation of a diverse library of analogues. Key derivatization strategies focus on the ester group, the indole nitrogen (N-1), and the pyrrole (B145914) ring (C-2 and C-3).

The methyl ester group at the C-6 position is a versatile handle for various chemical transformations.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be used in decarboxylation reactions.

Transesterification: Treatment of the methyl ester with a different alcohol in the presence of an acid or base catalyst can lead to the formation of a new ester. This allows for the introduction of a variety of alkoxy groups.

Reduction: The ester can be reduced to the corresponding primary alcohol (6-(hydroxymethyl)-7-chloro-1H-indole) using reducing agents such as lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.

Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst. Alternatively, hydrolysis to the carboxylic acid followed by amide coupling reactions using standard coupling agents (e.g., HATU, HOBt) provides a more general route to a wide range of amides. nih.gov

| Derivative | Reaction | Reagents |

| 7-chloro-1H-indole-6-carboxylic acid | Hydrolysis | LiOH, NaOH, or HCl |

| Ethyl 7-chloro-1H-indole-6-carboxylate | Transesterification | Ethanol (B145695), Acid or Base catalyst |

| (7-chloro-1H-indol-6-yl)methanol | Reduction | LiAlH₄, NaBH₄/LiCl |

| 7-chloro-1H-indole-6-carboxamide | Amidation | Ammonia or primary/secondary amine |

The nitrogen atom of the indole ring is a common site for derivatization, which can significantly impact the biological and chemical properties of the molecule.

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides, tosylates, or other electrophiles in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or THF. mdpi.comrsc.orgmdpi.com Regioselectivity for N-alkylation over C-alkylation is generally high. rsc.org

N-Arylation: The introduction of an aryl group at the N-1 position can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or boronic acids. organic-chemistry.org

N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides in the presence of a base. The resulting N-acyl indoles are generally more stable than N-alkyl indoles.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords N-sulfonylated indoles, which can serve as protecting groups or as functional moieties in their own right.

| Reaction | Typical Reagents | Product Class |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr), NaH, DMF | 1-Alkyl-7-chloro-1H-indole-6-carboxylates |

| N-Arylation | Aryl halide, Cu₂O or Pd catalyst, base | 1-Aryl-7-chloro-1H-indole-6-carboxylates |

| N-Acylation | Acyl chloride or anhydride, base | 1-Acyl-7-chloro-1H-indole-6-carboxylates |

| N-Sulfonylation | Sulfonyl chloride (e.g., TsCl), base | 1-Sulfonyl-7-chloro-1H-indole-6-carboxylates |

The C-2 and C-3 positions of the indole ring are electron-rich and susceptible to electrophilic attack. However, the reactivity of these positions can be influenced by the existing substituents on the benzene ring.

Electrophilic Substitution: Reactions such as the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), and Friedel-Crafts acylation can introduce substituents at the C-3 position. The regioselectivity (C-2 vs. C-3) can depend on the reaction conditions and the nature of the N-1 substituent. Protonation of the indole at C-3 can lead to dearomatizing additions of nucleophiles at the C-2 position. nih.gov

Halogenation: The C-3 position can be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 3-haloindoles are valuable intermediates for further functionalization.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, mdpi.comnih.gov Heck, mdpi.com and Sonogashira mdpi.com couplings, are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds at the C-2 and C-3 positions. This typically requires prior functionalization of these positions with a halide or a boronic acid/ester. For instance, a 3-bromoindole derivative can be coupled with various boronic acids to introduce a wide range of aryl or alkyl groups. nih.gov

| Position | Reaction Type | Example Reagents | Resulting Moiety |

| C-3 | Vilsmeier-Haack | POCl₃, DMF | Formyl group (-CHO) |

| C-3 | Mannich Reaction | Formaldehyde, Dimethylamine | Dimethylaminomethyl group (-CH₂NMe₂) |

| C-3 | Halogenation | N-Bromosuccinimide (NBS) | Bromo substituent (-Br) |

| C-2/C-3 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| C-2/C-3 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |

Palladium-Catalyzed Cross-Coupling Reactions in Indole Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds, including the indole nucleus. nih.gov These methods offer a powerful means to construct the indole ring system or to functionalize a pre-existing indole core with a high degree of control and efficiency. Various palladium-catalyzed reactions, such as the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are instrumental in this regard.

One of the prominent strategies for indole synthesis is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne and an o-haloaniline. This method is highly versatile and allows for the introduction of a wide range of substituents on the indole ring. For instance, the synthesis of polysubstituted indoles can be achieved through the direct reaction of substituted 2-chloroanilines with ketones, a process that is both mild and efficient. nih.gov

Another powerful approach involves the intramolecular cyclization of suitably functionalized precursors. For example, palladium catalysts can facilitate the reductive cyclization of β-nitrostyrenes to form the corresponding indoles. mdpi.com This transformation is atom-economical and can be achieved using carbon monoxide surrogates like phenyl formate, thus avoiding the need for handling gaseous CO. mdpi.com

The functionalization of pre-formed indoles is also a common application of palladium catalysis. For example, 3-iodoindoles can be synthesized via iodocyclization and subsequently undergo Sonogashira and Suzuki coupling reactions to introduce further diversity at the 3-position. nih.gov This strategy is particularly useful for creating libraries of highly substituted indoles for drug discovery and materials science applications.

Below is a table summarizing various palladium-catalyzed reactions for indole synthesis, highlighting the catalyst, substrates, and general reaction conditions.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Larock Indole Synthesis | Pd(OAc)2 / PPh3 | o-haloanilines, alkynes | High regioselectivity, broad substrate scope |

| Heck Cyclization | Pd(OAc)2 / ligand | N-alkenyl-o-haloanilines | Intramolecular C-C bond formation |

| Suzuki Coupling | Pd(PPh3)4 / base | Indoleboronic acids, aryl halides | C-C bond formation at various indole positions |

| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | Haloindoles, terminal alkynes | Introduction of alkynyl substituents |

| Buchwald-Hartwig Amination | Pd catalyst / ligand | Haloindoles, amines | C-N bond formation |

| Reductive Cyclization | PdCl2(CH3CN)2 / phenanthroline | β-nitrostyrenes | Use of CO surrogates, atom-economical |

Green Chemistry Approaches in Indole Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the context of indole synthesis, this translates to the development of methodologies that utilize safer solvents, reduce energy consumption, employ catalytic processes, and minimize waste generation. tandfonline.comtandfonline.comresearchgate.net

One of the most significant green chemistry approaches in indole synthesis is the use of microwave irradiation. tandfonline.comtandfonline.com Microwave-assisted organic synthesis can dramatically reduce reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating. The Fischer indole synthesis, a classic method for indole formation, has been successfully adapted to microwave conditions, often leading to cleaner reactions and easier work-ups. researchgate.net

The use of alternative and greener reaction media is another key aspect of green indole synthesis. Water, ionic liquids, and deep eutectic solvents are being explored as replacements for volatile organic compounds (VOCs). tandfonline.com Multicomponent reactions (MCRs) performed in environmentally benign solvents like ethanol represent a highly efficient and sustainable strategy for constructing complex indole derivatives in a single step from simple starting materials. rsc.orgrsc.org These reactions are atom-economical and often proceed under mild conditions without the need for metal catalysts. rsc.orgrsc.org

Catalysis is a cornerstone of green chemistry, and the development of reusable and non-toxic catalysts is a major research focus. Nanocatalysts and solid-supported catalysts are being investigated for various indole syntheses to facilitate catalyst recovery and reuse. tandfonline.com Furthermore, metal-free catalytic systems are gaining attention as a means to avoid the use of potentially toxic and expensive heavy metals.

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal green synthetic approach. tandfonline.com These reactions often require elevated temperatures or mechanical grinding (mechanochemistry) to proceed but can significantly reduce waste and simplify product purification.

The following table provides an overview of various green chemistry approaches applied to indole synthesis.

| Green Chemistry Approach | Key Features | Examples in Indole Synthesis |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields | Fischer indole synthesis, multicomponent reactions tandfonline.comresearchgate.net |

| Green Solvents | Use of water, ethanol, ionic liquids, deep eutectic solvents | Ugi multicomponent reaction followed by cyclization in ethanol rsc.orgrsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, single-step synthesis of complex molecules | Synthesis of indole-2-carboxamides from anilines, glyoxal, and isocyanides rsc.orgrsc.org |

| Green Catalysts | Use of nanocatalysts, solid-supported catalysts, metal-free catalysts | Nanoparticle-catalyzed reactions, organocatalysis tandfonline.com |

| Solvent-Free Reactions | Reduced waste, simplified purification | Mechanochemical synthesis, reactions under neat conditions tandfonline.com |

Advanced Spectroscopic and Analytical Characterization in Indole Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR analysis is crucial for the unambiguous structural determination of indole (B1671886) derivatives. The specific placement of the chloro and methyl carboxylate substituents on the indole ring would generate a unique spectral fingerprint.

Proton (¹H) NMR for Structural Elucidation and Substituent Assignment

No publicly available data.

Carbon (¹³C) NMR for Backbone and Functional Group Characterization

No publicly available data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

No publicly available data.

Mass Spectrometry (MS)

Mass spectrometry techniques are essential for confirming the molecular weight and formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No publicly available data.

Fragmentation Pattern Analysis for Structural Confirmation

No publicly available data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For methyl 7-chloro-1H-indole-6-carboxylate, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural features: the indole N-H bond, the aromatic ring system, the ester carbonyl group, and the carbon-chlorine bond.

The spectrum of an indole derivative typically displays a distinct N-H stretching vibration in the region of 3400-3300 cm⁻¹. rsc.orgnist.gov The carbonyl (C=O) stretching frequency of the methyl ester group is expected to produce a strong, sharp absorption band around 1720-1700 cm⁻¹. rsc.org Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring are found in the 1600-1450 cm⁻¹ region. The presence of the chloro-substituent is indicated by the C-Cl stretching vibration, which typically occurs in the 800-600 cm⁻¹ range.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | 3400 - 3300 | Medium-Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (Methyl) | Stretch | 2960 - 2850 | Medium-Weak |

| Ester C=O | Stretch | 1720 - 1700 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Variable |

| C-O (Ester) | Stretch | 1300 - 1100 | Strong |

This table presents expected ranges based on typical values for the indicated functional groups.

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of a molecule's connectivity, configuration, and conformation. For novel or structurally complex molecules like substituted indoles, single-crystal X-ray diffraction is invaluable for confirming the regiochemistry of substituents on the indole ring, which can be challenging to assign unambiguously by spectroscopic methods alone.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined. The analysis yields precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and packing in the crystal lattice. While the specific crystal structure data for this compound is not detailed in the available literature, the application of this technique to related indole derivatives has been crucial for structural verification. researchgate.net For example, studies on other functionalized indoles have utilized X-ray crystallography to establish their molecular geometry and supramolecular assembly.

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description | Example Data (Hypothetical) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/n |

| a, b, c (Å) | The dimensions of the unit cell. | a = 11.3, b = 7.3, c = 18.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 103, γ = 90 |

This table illustrates the type of data obtained from an X-ray crystallography experiment. Specific data for the title compound is not publicly available.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a suite of laboratory techniques used for the separation of mixtures. For synthetic compounds like this compound, chromatography is essential for both the isolation of the final product from reaction mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly valuable for assessing the purity of non-volatile organic compounds. In the context of indole derivatives, reversed-phase HPLC is the most common mode. nih.gov

In a typical reversed-phase setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of water and a more organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the two phases. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. The retention time (the time it takes for the compound to elute from the column) is a characteristic property under a specific set of conditions.

Table 3: Typical HPLC Conditions for Analysis of Indole Carboxylates

| Parameter | Description |

|---|---|

| Column | Phenomenex Gemini C18 or equivalent |

| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 215 nm and 254 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

These conditions are representative for the analysis of indole derivatives as described in related literature. nih.govacs.org

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. rsc.org The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel coated onto a flat carrier such as a glass plate or aluminum foil.

A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase or eluent). As the eluent moves up the plate by capillary action, the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. For indole derivatives, a common mobile phase is a mixture of a nonpolar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rsc.org The position of the compound is visualized, often under UV light, and its retention factor (Rf) is calculated.

Table 4: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum plates |

| Mobile Phase (Eluent) | Ethyl acetate / Petroleum Ether (e.g., 1:4 v/v) |

| Visualization | UV light (254 nm) |

| Rf Value | Dependent on the exact eluent composition |

This system is based on methods used for the separation of related indole compounds. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "methyl 7-chloro-1H-indole-6-carboxylate," DFT calculations are employed to determine its most stable three-dimensional geometry. By optimizing the molecular structure, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles.

For instance, studies on related heterocyclic compounds, such as substituted isoindoles and quinolines, have successfully used DFT methods like B3LYP with basis sets such as 6-311G** to achieve results that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net This level of theory is effective for predicting the geometry of the indole (B1671886) core, the chloro substituent at the C7 position, and the methyl carboxylate group at the C6 position. The calculations would reveal the planarity of the bicyclic indole ring system and the orientation of the substituent groups.

Furthermore, DFT provides insights into the electronic structure, such as the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map can also be generated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the characterization of "this compound."

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as ¹H and ¹³C chemical shifts, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts, when compared with experimental spectra, can confirm the molecular structure and assist in the assignment of ambiguous signals. Computational studies on similar molecules have demonstrated good correlation between calculated and experimental NMR data. researchgate.net

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of the molecule can also be calculated using DFT. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as the stretching of the N-H bond, C=O bond of the ester, and C-Cl bond, as well as the vibrations of the indole ring. researchgate.net

Table 1: Representative Spectroscopic Data Calculation

| Parameter | Computational Method | Basis Set | Typical Application |

| ¹H & ¹³C NMR Chemical Shifts | GIAO-DFT | 6-311++G(d,p) | Structural verification and signal assignment. |

| IR/Raman Frequencies | DFT/B3LYP | 6-311++G(d,p) | Assignment of vibrational modes. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

HOMO: The HOMO is the orbital that acts as an electron donor. For indole derivatives, the HOMO is typically distributed over the electron-rich bicyclic ring system. nih.gov

LUMO: The LUMO is the orbital that acts as an electron acceptor. The location of the LUMO indicates the most probable site for nucleophilic attack. nih.gov

Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netdergipark.org.tr

For "this compound," the HOMO is expected to be localized on the indole ring, while the LUMO may have significant contributions from the carboxylate group and the chloro-substituted benzene (B151609) ring. DFT studies on similar aromatic compounds have calculated HOMO-LUMO energy gaps to predict their electronic properties and reactivity. dergipark.org.trukm.my

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) - Hypothetical | Role in Reactivity |

| HOMO | -6.2 | Electron Donor |

| LUMO | -1.8 | Electron Acceptor |

| HOMO-LUMO Gap | 4.4 | Indicator of Chemical Stability |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of "this compound" and its interactions with other molecules, particularly biological macromolecules.

While the indole ring itself is rigid, the substituent group, methyl 6-carboxylate, has rotational freedom around the single bond connecting it to the ring. Conformational analysis is performed to identify the different spatial arrangements (conformers) of this group and their relative energies.

Computational studies on related molecules, such as 1-(arylsulfonyl)indole derivatives, have used DFT to investigate the rotational barriers between different conformers. mdpi.com For "this compound," such analysis would involve rotating the C6-C(O)OCH₃ bond to find the most stable (lowest energy) conformation. This information is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

A primary application of molecular modeling for a compound like "this compound" is to predict its binding mode within the active site of a protein target. This is often achieved through molecular docking simulations.

In these simulations, the molecule is treated as a flexible ligand, and its possible binding orientations and conformations within the rigid or flexible receptor binding pocket are explored. The simulations generate a score that estimates the binding affinity.

For example, studies on structurally related tricyclic indole carboxylic acids have been used to understand their binding to the anti-apoptotic protein Mcl-1. nih.gov These studies combine NMR-based structural information and X-ray crystallography to reveal key interactions, such as:

Hydrophobic Interactions: The indole core often fits into hydrophobic pockets of the protein, interacting with nonpolar amino acid residues.

Hydrogen Bonding: The N-H group of the indole and the carbonyl oxygen of the ester can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with the protein backbone or side chains.

By predicting these binding modes, computational models can guide the design of more potent and selective inhibitors for therapeutic targets. nih.gov

Ligand-Protein Interaction Studies

While direct ligand-protein interaction studies for this compound are not extensively documented in publicly available research, comprehensive computational and theoretical investigations have been conducted on structurally analogous compounds, particularly those featuring the 6-chloro-indole core. These studies provide significant insights into the potential binding modes, affinities, and key molecular interactions that are likely to govern the binding of this compound to various protein targets. The primary focus of these investigations has been on proteins implicated in cancer and neurological pathways.

Research into a series of tricyclic 2-indole carboxylic acids with a 6-chloro substitution has revealed potent inhibitory activity against Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov Mcl-1 is a challenging target for small molecule inhibitors due to its function being mediated by protein-protein interactions. nih.gov However, fragment-based screening and structure-based design have led to the discovery of potent inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR)-based structural studies on a compound from this series binding to Mcl-1 indicated that the indole phenyl ring interacts with key amino acid residues A227, M231, and F270. nih.gov These interactions anchor the ligand in a hydrophobic pocket (P2) of the protein, a site typically occupied by a conserved leucine (B10760876) residue in peptides that bind to Mcl-1. nih.gov The presence of the 6-chloro group on the indole ring has been shown to be additive and in some cases synergistic in enhancing the binding affinity of these compounds to Mcl-1. nih.gov

The binding affinities of several 6-chloro-indole derivatives for Mcl-1, as well as for the related proteins Bcl-2 and Bcl-xL, have been quantified, demonstrating high selectivity for Mcl-1. nih.gov This selectivity is a crucial aspect of their potential as therapeutic agents.

| Compound Analogue | Target Protein | Binding Affinity (Ki) | Selectivity | Key Interacting Residues |

|---|---|---|---|---|

| Tricyclic 6-Cl-2-indole carboxylic acid 34 | Mcl-1 | 3.0 nM | >1700-fold over Bcl-xL | A227, M231, F270 |

| Tricyclic 6-Cl-2-indole carboxylic acid 35 | Mcl-1 | Data not specified | >100-fold over Bcl-2 | A227, M231, F270 |

| 2-carboxy-6-chloro-3-indoleacetic acid | Glycine (B1666218) Receptor (NMDA-associated) | 1.6 µM | Selective for glycine site | Not specified |

In a different line of investigation, a series of indole-2-carboxylates, including 2-carboxy-6-chloro-3-indoleacetic acid, were assessed for their ability to bind to the strychnine-insensitive glycine receptor associated with the NMDA receptor complex. nih.gov The lead compound, featuring the 6-chloro-indole scaffold, demonstrated a binding affinity (Ki) of 1.6 µM for this receptor, indicating its potential as a ligand for neurological targets. nih.gov The study highlighted that these compounds were selective for the glycine binding site on the receptor complex. nih.gov

Structure Activity Relationship Sar Studies and Mechanistic Research

Rational Design of Indole (B1671886) Carboxylate Derivatives

The rational design of indole carboxylate derivatives is a key strategy aimed at optimizing their therapeutic potential by modifying the indole core to enhance interactions with specific biological targets. nih.gov This approach often begins with a lead compound, which is then systematically altered to improve potency and selectivity. For instance, in the development of receptor tyrosine kinase inhibitors, indole-6-carboxylate esters have served as a foundational scaffold. nih.gov The design process involves introducing various functional groups at different positions of the indole ring and evaluating their effect on activity. nih.gov

A common strategy involves the N-methylation of the indole core, as seen in the synthesis of methyl 1-methyl-1H-indole-6-carboxylate, to explore the role of the indole nitrogen in biological interactions. nih.gov Further modifications often focus on the carboxylate group, converting it into hydrazides and subsequently into more complex heterocyclic systems like thiadiazoles or oxadiazoles. nih.gov This bioisosteric replacement and functional group modification are guided by the goal of enhancing binding affinity to target enzymes, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinases. nih.gov Molecular docking studies are frequently employed to predict and rationalize the binding modes of these newly designed compounds within the active sites of their targets, providing insights for further structural optimization. nih.govresearchgate.net

Exploration of Substituent Effects on Biological Activity

The biological activity of indole carboxylates is highly dependent on the nature and position of substituents on the indole scaffold. Structure-activity relationship (SAR) studies have systematically investigated these effects to identify key structural determinants for potency and selectivity. arkat-usa.orgnih.gov

The introduction of halogen atoms onto the indole ring is a widely used strategy in medicinal chemistry that can profoundly influence a compound's physicochemical properties and biological activity. mdpi.comnih.gov Halogenation can affect factors such as lipophilicity, metabolic stability, and binding interactions with target proteins. nih.gov

The position of the halogen is critical. Studies have shown that the presence of halogen derivatives (F, Cl, Br) at the C-5 or C-7 position of the indole scaffold can have a significant effect on cytotoxicity. mdpi.com Specifically, for certain kinases, a bromine substitution at the C-7 position has been found to provide the best inhibitory activity. nih.gov In the context of quinoline (B57606) derivatives, which share structural similarities, a 7-chloro substituent is a common feature in compounds with antinociceptive and anti-inflammatory properties. researchgate.net The development of catalytic methods for the selective installation of halogens at specific positions, such as C-7, is crucial for exploring these SAR trends. researchgate.net In general, halogenated indole derivatives are often found to be more biologically active than their non-halogenated counterparts. tandfonline.com

The position of the carboxylate group on the indole ring and the nature of the ester moiety are critical determinants of biological activity. SAR studies have shown that shifting the carboxylate group between different positions (e.g., C-2, C-3, or C-6) can lead to significant changes in potency and target selectivity. arkat-usa.orgresearchgate.net For example, indole-2-carboxamides have been extensively studied as antitubercular agents, while indole-3-carboxylic acid derivatives have been developed as angiotensin II receptor antagonists. nih.govrsc.org

The ester group itself also plays a crucial role. In studies of HIV-1 fusion inhibitors, it was observed that compounds with a methyl ester (carbomethoxy) were significantly more active than those with a free carboxylic acid. acs.org This suggests that the ester moiety can improve properties such as cell permeability or fit within a hydrophobic binding pocket of the target protein. Research on indole-6-carboxylate derivatives has utilized the methyl ester as a starting point for synthesizing a variety of bioactive compounds, highlighting the versatility of this functional group for further chemical modification. nih.gov The conversion of the methyl ester to other functional groups, such as amides or hydrazides, is a common strategy to explore new interactions with biological targets. arkat-usa.orgnih.gov

Substitution on the indole nitrogen (N-1 position) is another key factor influencing the biological profile of indole derivatives. The hydrogen atom at the N-1 position can act as a hydrogen bond donor, which can be a critical interaction for binding to some biological targets. nih.gov However, replacing this hydrogen with other groups, such as alkyl or benzyl (B1604629) moieties, can also enhance activity, often by increasing lipophilicity or by accessing different binding regions of a target protein.

SAR studies have revealed that N-substitution can have varied effects depending on the target. For instance, methylation of the indole nitrogen was found to be important for the kinase inhibitory activity of certain marine alkaloids. nih.gov In the development of HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, various substituents on the nitrogen were explored to optimize antiviral activity. mdpi.comnih.gov Similarly, research on indole-6-carboxylates has involved N-methylation to probe its impact on anti-proliferative activity against cancer cell lines. nih.gov The introduction of a para-fluoro benzyl ring on the indole nitrogen has also been shown to have a positive effect on the antioxidant activity of certain indole-2-carboxamides. tandfonline.com

Investigation of Biological Activity Mechanisms

Understanding the mechanism of action of indole carboxylate derivatives is essential for their development as therapeutic agents. This involves identifying their specific molecular targets and validating the interactions that lead to the observed biological effects.

A crucial step in mechanistic research is the identification and validation of the molecular targets through which indole derivatives exert their effects. Various targets have been identified for different classes of indole carboxylates.

For derivatives of indole-6-carboxylates, studies have identified receptor tyrosine kinases as key targets. Specifically, certain derivatives have shown potent inhibitory activity against EGFR and VEGFR-2, two kinases implicated in cancer progression. nih.gov Molecular docking studies have supported these findings by showing that the compounds can fit effectively within the ATP-binding sites of these enzymes. nih.gov

Other indole scaffolds have been linked to different targets. For example, certain indole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis. rsc.org In the context of viral infections, indole-2-carboxylic acid derivatives have been developed as inhibitors of the HIV-1 integrase enzyme, which is essential for viral replication. mdpi.comnih.gov These inhibitors are designed to chelate Mg2+ ions within the enzyme's active site. nih.gov Additionally, bis-indole derivatives have been found to inhibit HIV-1 entry by targeting the viral glycoprotein (B1211001) gp41 and preventing the fusion of the virus with host cells. acs.org The diversity of these targets highlights the chemical versatility of the indole scaffold in designing inhibitors for a wide range of diseases. mdpi.com

Data Tables

Table 1: Effect of Substituents on Biological Activity of Indole Derivatives

| Scaffold | Substituent Modification | Position | Observed Effect on Activity | Target Class/Activity | Reference |

|---|---|---|---|---|---|

| Indole | Halogenation (Cl, Br) | C-7 | Increased cytotoxicity / inhibitory activity | Anticancer / Kinase Inhibition | mdpi.comnih.gov |

| Indole Carboxylate | Methyl Ester vs. Carboxylic Acid | - | Ester showed >10-fold higher activity | HIV-1 Fusion Inhibition | acs.org |

| Indole-6-carboxylate | N-Methylation | N-1 | Used to probe impact on anti-proliferative activity | Anticancer (EGFR/VEGFR-2) | nih.gov |

| Indole-2-carboxamide | p-Fluoro Benzyl | N-1 | Positive effect on inhibitory activity | Antioxidant | tandfonline.com |

Table 2: Identified Molecular Targets for Indole Carboxylate Derivatives

| Indole Derivative Class | Identified Molecular Target | Therapeutic Area | Reference |

|---|---|---|---|

| Indole-6-carboxylate | EGFR and VEGFR-2 Tyrosine Kinases | Anticancer | nih.gov |

| Indole-2-carboxamide | Mycobacterial Membrane Protein Large 3 (MmpL3) | Antitubercular | rsc.org |

| Indole-2-carboxylic acid | HIV-1 Integrase | Antiviral (HIV) | nih.gov |

| Bis-indole | HIV-1 Glycoprotein 41 (gp41) | Antiviral (HIV) | acs.org |

Inhibition of Specific Cellular Pathways

Research into indole derivatives, particularly those with a chloro substitution on the indole ring, has shed light on their potential to modulate specific cellular pathways, most notably the intrinsic apoptosis pathway. The anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1), is a key regulator of this pathway and is frequently overexpressed in various cancers, contributing to therapeutic resistance.

Derivatives of the methyl 7-chloro-1H-indole-6-carboxylate scaffold have been investigated as inhibitors of Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of apoptosis. The inhibition of Mcl-1 by small molecules can restore the apoptotic signaling in cancer cells, making it a promising strategy for cancer therapy.

Studies have demonstrated that specific tricyclic indole carboxylic acids can effectively inhibit the function of Mcl-1. For instance, in vitro experiments using human chronic myelogenous leukemia K562 cell lysates have shown that such compounds can disrupt the interaction between Mcl-1 and pro-apoptotic peptides in a dose-dependent manner. This disruption is a critical step in reactivating the apoptotic cascade in cancer cells that rely on Mcl-1 for survival. The neutralization of Mcl-1's function holds the potential to enhance the efficacy of existing chemotherapeutic agents.

Interaction with Receptors and Enzymes

The primary mechanism of action for the anti-cancer effects of chloro-indole derivatives is their direct interaction with the Mcl-1 protein. Mcl-1 is a member of the Bcl-2 family of proteins, and its activity is mediated through protein-protein interactions. Small molecule inhibitors, including derivatives of the indole carboxylate structure, have been designed to bind to a hydrophobic pocket on the Mcl-1 protein, thereby preventing it from binding to and sequestering pro-apoptotic proteins.

Structure-activity relationship (SAR) studies have been crucial in optimizing the binding affinity and selectivity of these inhibitors. It has been discovered that the addition of a chlorine atom at the 6-position of the indole core can significantly enhance the binding potency to Mcl-1. In some cases, this substitution resulted in a greater than five-fold increase in potency compared to the unsubstituted parent compound.

X-ray crystallography has provided detailed insights into how these tricyclic indole carboxylic acid inhibitors bind to Mcl-1, revealing the specific molecular interactions that stabilize the complex. This structural information is invaluable for the rational design and further optimization of Mcl-1 inhibitors. The selectivity of these compounds is also a key aspect of their therapeutic potential. Potent inhibitors from this class have demonstrated high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL and Bcl-2, which is an important characteristic for minimizing off-target effects.

Table 1: Effects of Indole Core Modifications on Mcl-1 Binding

| Compound Modification | Relative Binding Affinity Enhancement |

| Addition of a 6-Cl group to the indole core | > 5-fold |

| Optimization of the tricyclic core | Led to single-digit nanomolar binding affinity |

Table 2: Selectivity of Optimized 6-Chloro-Indole Derivatives

| Target Protein | Selectivity over Bcl-xL | Selectivity over Bcl-2 |

| Mcl-1 | > 1700-fold | > 100-fold |

Applications of Methyl 7 Chloro 1h Indole 6 Carboxylate in Chemical Synthesis

Building Block for Complex Organic Molecules

The indole (B1671886) ring system is a privileged scaffold in drug discovery, and derivatives like methyl 7-chloro-1H-indole-6-carboxylate are highly valued as foundational building blocks. This compound serves as a key starting material for the synthesis of intricate molecules, most notably in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins. In the synthesis of the clinical candidate Molibresib (GSK525762), this indole derivative provides the core structure upon which a more complex, fused heterocyclic system is constructed. researchgate.netnih.gov The chloro and ester groups offer specific points for chemical reactions, guiding the assembly of the final complex structure.

Precursor for Advanced Heterocyclic Compounds

A primary application of this compound is its role as a precursor in the formation of advanced, multi-ring heterocyclic systems. A prominent example is its use in a multi-component reaction to form an indolo-dihydropyridopyrimidine scaffold. This transformation involves reacting the indole with other reagents to construct a new, fused pyrimidine (B1678525) ring system. This process showcases the conversion of a relatively simple indole into a complex, polycyclic architecture, which is central to the biological activity of the final compound. Such sequential heterocycle formation reactions are an efficient strategy for accessing pharmacologically significant molecules from simpler indole precursors. nih.gov

Intermediate in Multi-step Synthesis Schemes

In the context of complex total synthesis, this compound functions as a critical intermediate. It is not the final product but rather a stepping stone in a longer synthetic sequence. For instance, in the documented synthesis of the BET inhibitor Molibresib (GSK525762), this indole ester is an early-stage intermediate. researchgate.net It undergoes a series of planned chemical transformations, including the crucial cyclization to form the advanced heterocyclic system, followed by other modifications to arrive at the final drug candidate. This role as a well-defined intermediate is essential for the logical and efficient construction of complex therapeutic agents.

Utility in the Synthesis of Biologically Active Indole Derivatives

The most significant application of this compound is in the synthesis of potent, biologically active molecules for therapeutic use. Its utility is best exemplified by its role in the development of inhibitors for epigenetic targets, which are crucial in cancer therapy.

BET Bromodomain Inhibitors: This indole derivative is a key starting material for the synthesis of Molibresib (GSK525762), a potent and selective pan-inhibitor of the BET family of proteins (BRD2, BRD3, and BRD4). nih.govselleckchem.com These proteins are epigenetic readers that play a vital role in regulating gene transcription. Their inhibition has shown significant antitumor activity in preclinical models of various solid and hematologic malignancies, including NUT (Nuclear Protein in Testis) carcinoma. nih.gov Molibresib has been investigated in clinical trials for advanced solid tumors. researchgate.netdrugbank.com

Broader Context in Medicinal Chemistry: While the synthesis of Molibresib is a direct application, the use of chloro-indole scaffolds is a broader theme in medicinal chemistry. For example, related tricyclic 6-chloro-indole carboxylic acid derivatives have been synthesized and identified as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1). nih.gov Mcl-1 is an anti-apoptotic protein often overexpressed in cancer cells, making it an attractive therapeutic target. Although these specific Mcl-1 inhibitors may not originate from the exact 6-carboxylate isomer, their synthesis highlights the general importance of the chloro-indole motif as a pharmacophore for developing targeted cancer therapies.

Table 1: Biologically Active Compounds Derived from or Related to Chloro-Indole Scaffolds

| Compound Name | Derivative Class | Biological Target(s) | Therapeutic Potential |

|---|---|---|---|

| Molibresib (GSK525762) | Indolo-dihydropyridopyrimidine | BET Bromodomains (BRD2, BRD3, BRD4) | Oncology (e.g., NUT Carcinoma, solid tumors) |

Future Research Directions in Indole Chemistry

Development of Novel Synthetic Routes to Substituted Indoles

The synthesis of polysubstituted indoles remains a significant area of focus in organic chemistry. While classical methods like the Fischer and Bischler indole (B1671886) syntheses are foundational, the demand for more efficient, regioselective, and scalable routes has driven the development of modern synthetic strategies. beilstein-journals.org For a compound like methyl 7-chloro-1H-indole-6-carboxylate, future research could explore palladium-catalyzed carbonylative approaches for its synthesis and functionalization. beilstein-journals.orgbeilstein-journals.org These methods have proven effective for introducing carbonyl groups into heterocyclic systems and could offer a direct route to the indole-6-carboxylate moiety.

Furthermore, the development of practical, large-scale syntheses for related compounds, such as methyl 7-chloroindole-4-carboxylate, highlights the feasibility of creating robust synthetic pathways for chloro-substituted indole esters without the need for chromatographic purification. nih.govfigshare.com Future synthetic strategies for this compound could adapt these principles, focusing on operational simplicity and cost-effectiveness. The exploration of novel cyclization reactions and the use of readily available starting materials will be crucial in making this and other substituted indoles more accessible for further investigation. organic-chemistry.orgmdpi.com

Table 1: Comparison of Synthetic Strategies for Substituted Indoles

| Synthetic Method | Key Features | Potential Applicability to this compound |

| Palladium-Catalyzed Carbonylation | Introduction of carbonyl groups using carbon monoxide or its surrogates. beilstein-journals.orgbeilstein-journals.org | Direct synthesis of the methyl carboxylate group at the 6-position. |

| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. beilstein-journals.org | A classical approach that could be adapted with appropriately substituted precursors. |

| Bischler Indole Synthesis | Reaction of an α-halo-ketone with an excess of an aniline. beilstein-journals.org | Another classical method that may require specific starting materials. |

| Palladium-Catalyzed Cross-Coupling | Formation of carbon-carbon and carbon-heteroatom bonds. | Functionalization of a pre-formed indole ring to introduce the chloro and carboxylate groups. |

Advanced Computational Approaches for Structure-Activity Prediction

Computational chemistry offers powerful tools to predict the biological activity of molecules and guide the design of new drugs. For this compound, in silico studies can provide valuable insights into its potential therapeutic applications. Molecular docking simulations can be employed to predict the binding affinity and mode of interaction of this compound with various biological targets. mdpi.comnih.gov For instance, docking studies of other indole derivatives have successfully identified potential inhibitors for targets like the phosphatidylinositol 3-kinase (PI3Kα) and the DEAD-box helicase DDX3. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. By analyzing a series of related compounds, QSAR models can identify the structural features that are crucial for biological activity. journal-jop.org For 7-chloroindole (B1661978) derivatives, QSAR could elucidate the role of the chlorine atom at the 7-position and the methyl carboxylate at the 6-position in determining the compound's potency and selectivity. Pharmacophore modeling can also be utilized to define the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to screen virtual libraries for new, potentially active compounds. nih.govdovepress.comnih.gov

Table 2: Computational Tools in Drug Discovery for Indole Derivatives

| Computational Method | Application | Relevance to this compound |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. mdpi.comnih.gov | Identification of potential biological targets and understanding of binding interactions. |

| QSAR | Correlates chemical structure with biological activity. journal-jop.org | Elucidation of the contribution of specific substituents to the compound's activity. |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. nih.govdovepress.comnih.gov | Virtual screening for new compounds with similar activity profiles. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessment of the stability of the ligand-protein complex and conformational changes. |

Exploration of New Molecular Targets for Indole-Based Compounds

The indole nucleus is a privileged scaffold that can interact with a wide range of biological targets. While some indole derivatives are known to target specific enzymes or receptors, the full therapeutic potential of many, including this compound, remains to be explored. Research into the biological activity of structurally similar compounds can provide clues for potential targets. For example, various substituted indoles have shown promise as anticancer agents by targeting pathways like the epidermal growth factor receptor (EGFR).

Furthermore, indole derivatives have been investigated for their activity against infectious diseases. For instance, certain indole-based compounds have been identified as inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov The unique electronic properties conferred by the chlorine atom in this compound may lead to novel interactions with biological targets that are not observed with other indole derivatives. Future research should involve broad biological screening of this compound against a panel of cancer cell lines, bacterial and viral targets, and other disease-relevant proteins to uncover new therapeutic opportunities.

Design of Next-Generation Indole Derivatives with Enhanced Specificity

Building upon the core structure of this compound, the design and synthesis of next-generation derivatives can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the substituents on the indole ring, researchers can understand how these changes affect biological activity. nih.govacs.orgacs.orgfrontiersin.org For example, SAR studies on 3-chloroindole-7-yl-based Factor Xa inhibitors revealed that the chloro substitution was preferred over a methyl group, partly due to its hydrophobicity. nih.govacs.org

Future design strategies for derivatives of this compound could involve modifications at several key positions. The indole nitrogen (N-1 position) can be functionalized with various groups to modulate solubility and cell permeability. The C-2 and C-3 positions of the indole ring are also common sites for substitution to enhance target binding. Furthermore, the methyl ester at the C-6 position could be converted to other functional groups, such as amides or carboxylic acids, to explore new interactions with biological targets. The goal of these modifications would be to develop compounds with high specificity for their intended target, thereby minimizing off-target effects and potential toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 7-chloro-1H-indole-6-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding carboxylic acid. For example, methyl 5-chloro-1H-indole-6-carboxylate (structurally analogous) was prepared by refluxing the acid with methanol in the presence of H₂SO₄ as a catalyst. Optimization involves varying solvent polarity (e.g., ethanol/water mixtures), base strength (e.g., LiOH for hydrolysis), and temperature . Monitoring via TLC (silica gel F254 plates) and purification via flash chromatography (33–70 μm silica gel) are recommended .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Use a fume hood for weighing and reactions. Waste must be segregated in labeled containers and disposed via certified hazardous waste services. For similar indole derivatives, waste containing halogenated byproducts requires specialized treatment to prevent environmental contamination .

Q. How can the purity and identity of synthesized this compound be verified?

- Methodological Answer :

- Purity : Use HPLC with a CHIRALPAK-AD column and UV detection (254 nm); compare retention times with standards .

- Identity : Confirm via ¹H/¹³C NMR (CDCl₃, δ 7.26 ppm reference). Key signals include the ester carbonyl (~165–170 ppm in ¹³C NMR) and indole NH proton (~10–12 ppm in ¹H NMR). IR spectroscopy can validate functional groups (e.g., C=O stretch ~1700 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM). For kinetic studies, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% v/v). Solubility can be enhanced via sonication (30 min) or mild heating (40–50°C) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Step 1 : Re-run NMR experiments at higher field strength (e.g., 600 MHz) to resolve overlapping peaks.

- Step 2 : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, indole H-2 and H-3 protons show distinct coupling patterns in COSY.